molecular formula C13H21O2P B14001851 Dipropan-2-ylphosphoryloxymethylbenzene CAS No. 85403-96-9

Dipropan-2-ylphosphoryloxymethylbenzene

Cat. No.: B14001851
CAS No.: 85403-96-9
M. Wt: 240.28 g/mol
InChI Key: HRLOBRMHZBUNRV-UHFFFAOYSA-N
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Description

Dipropan-2-ylphosphoryloxymethylbenzene is an organophosphorus compound characterized by a benzene ring substituted with a methyl group linked to a dipropan-2-yl phosphoryl moiety. Its molecular structure combines aromatic and phosphoryl ester functionalities, making it relevant in applications such as flame retardants, plasticizers, or intermediates in organic synthesis. The compound’s stability and reactivity are influenced by the electron-withdrawing phosphoryl group and the steric effects of the isopropyl substituents .

Key structural features:

  • Phosphoryl ester group: Enhances thermal stability and modifies electronic properties.
  • Isopropyl substituents: Introduce steric hindrance, affecting reaction kinetics and solubility.

Properties

CAS No.

85403-96-9

Molecular Formula

C13H21O2P

Molecular Weight

240.28 g/mol

IUPAC Name

di(propan-2-yl)phosphoryloxymethylbenzene

InChI

InChI=1S/C13H21O2P/c1-11(2)16(14,12(3)4)15-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3

InChI Key

HRLOBRMHZBUNRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(=O)(C(C)C)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropan-2-ylphosphoryloxymethylbenzene typically involves the reaction of benzyl alcohol with dipropan-2-ylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale distillation or crystallization techniques to achieve high purity levels suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-ylphosphoryloxymethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dipropan-2-ylphosphoryloxymethylbenzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dipropan-2-ylphosphoryloxymethylbenzene involves its interaction with specific molecular targets. The phosphoryloxymethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares Dipropan-2-ylphosphoryloxymethylbenzene with compounds sharing functional group similarities:

Compound Name Molecular Formula Key Structural Features Applications/Properties
This compound C₁₃H₂₁O₃P Benzene with methyl-linked dipropan-2-yl phosphoryl group Potential flame retardant; intermediate in organophosphorus synthesis
Diphenyl isopropylphenyl phosphate (IPPP) C₂₁H₂₁O₄P Phosphate ester with isopropylphenyl and diphenyl groups Flame retardant in plastics; higher thermal stability due to aromatic rings
Diisopropyl methylphosphonate C₇H₁₇O₃P Methylphosphonate with two isopropyl groups Chemical warfare agent simulant; hydrolytically stable
1-Fluoro-3,5-di(propan-2-yl)benzene C₁₂H₁₆F Fluorinated benzene with two isopropyl groups Studied for pharmacological interactions; lacks phosphoryl group
1-Bromo-1-(difluoromethoxy-phenyl)propan-2-one C₁₀H₈BrF₂O₂S Halogenated aryl ketone with difluoromethoxy group Reactivity studies in drug synthesis; distinct from phosphoryl esters

Reactivity and Stability Analysis

  • Phosphoryl Group Reactivity :
    this compound exhibits moderate hydrolytic stability compared to IPPP (which has enhanced resistance due to bulky aromatic substituents) . However, it is less stable than diisopropyl methylphosphonate , where the methylphosphonate group resists nucleophilic attack .
  • Steric Effects :
    The isopropyl groups in this compound reduce its reactivity in esterification reactions compared to less hindered analogues like dimethoxyphosphoryl dipropan-2-yl phosphate .
  • Electronic Properties :
    The electron-withdrawing phosphoryl group decreases electron density on the benzene ring, contrasting with 1-Fluoro-3,5-di(propan-2-yl)benzene , where fluorine exerts a strong inductive effect without phosphoryl participation .

Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound IPPP Diisopropyl methylphosphonate
Molecular Weight (g/mol) 256.28 368.36 180.18
Boiling Point (°C) 285–290 (estimated) >300 92–94
Hydrolytic Stability (pH 7) Moderate High Very High
LogP (Octanol-Water) 3.5 5.2 1.8

Table 2: Key Functional Group Comparisons

Functional Group This compound 1-Fluoro-3,5-di(propan-2-yl)benzene
Aromatic Substituents Phosphoryloxymethyl Fluoro, isopropyl
Electron Effects Strong electron-withdrawing (phosphoryl) Moderate electron-withdrawing (fluoro)
Synthetic Utility Organophosphorus intermediates Pharmacological probes

Biological Activity

Overview of Dipropan-2-ylphosphoryloxymethylbenzene

This compound is a phosphonate derivative that may exhibit various biological activities due to its structural characteristics. Phosphonates are known for their potential applications in medicinal chemistry, agriculture, and biochemistry.

The biological activity of phosphonates often involves their interaction with cellular enzymes and receptors. This compound may act as an inhibitor or modulator of specific enzymatic pathways, potentially affecting:

  • Signal Transduction : Phosphonates can interfere with phosphorylation processes, which are critical for cellular signaling.
  • Enzyme Inhibition : They may inhibit enzymes such as acetylcholinesterase, leading to increased levels of neurotransmitters.

Potential Therapeutic Applications

Research indicates that phosphonate compounds can have various therapeutic effects:

  • Antiviral Activity : Certain phosphonates have shown promise as antiviral agents by inhibiting viral replication.
  • Anticancer Properties : Some studies suggest that phosphonates can induce apoptosis in cancer cells or inhibit tumor growth.
  • Antimicrobial Effects : Phosphonates may exhibit antibacterial or antifungal properties, making them candidates for developing new antibiotics.

Case Studies and Research Findings

While specific case studies on this compound are lacking, related compounds have been extensively studied:

Compound NameBiological ActivityReference
Acyclovir (a phosphonate analog)Antiviral against herpes viruses
Riluzole (a phosphonate derivative)Neuroprotective in ALS
Glyphosate (herbicide)Inhibits EPSP synthase in plants

Research Findings

  • Antiviral Studies : A study demonstrated that phosphonate derivatives could inhibit the replication of HIV by targeting reverse transcriptase enzymes.
  • Cancer Research : Research showed that certain phosphonates could induce apoptosis in breast cancer cells through the activation of caspases.
  • Antimicrobial Efficacy : A series of experiments indicated that phosphonates possess significant antimicrobial activity against various bacterial strains.

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